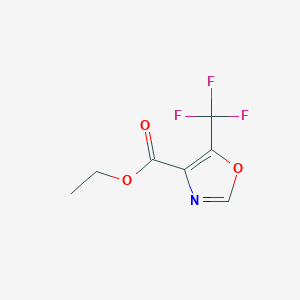

Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate

Description

Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethyl ester (-COOEt) at position 3. This compound is of significant interest in medicinal chemistry and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability and lipophilicity . Its synthesis typically involves cyclization reactions or functionalization of pre-existing oxazole derivatives, as exemplified by methods involving halogenated intermediates or coupling reactions .

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEJZKRMHIXKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl Ethoxymethyleneacetoacetate Intermediate

The initial step involves reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride. This reaction is conducted at elevated temperatures (75–150 °C), preferably between 100–110 °C, to yield a mixture containing ethyl ethoxymethyleneacetoacetate along with non-reactive components. The non-reactive components can be separated by distillation under reduced pressure to isolate the pure intermediate.

| Parameter | Condition | Notes |

|---|---|---|

| Reactants | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | Molar ratios not specified here |

| Temperature | 75–150 °C (preferably 100–110 °C) | Reaction temperature critical for yield |

| Separation | Distillation under reduced pressure | To remove non-reactive components |

Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

The intermediate ethyl ethoxymethyleneacetoacetate is then reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts. This step is carried out at low temperatures (−20 °C to 10 °C), optimally around −5 °C, to form crude ethyl-5-methylisoxazole-4-carboxylate.

| Parameter | Condition | Notes |

|---|---|---|

| Reactants | Ethyl ethoxymethyleneacetoacetate, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | Hydroxylamine sulfate is key for ring formation |

| Temperature | −20 °C to 10 °C (optimal −5 °C) | Low temperature prevents side reactions |

| Solvent | Ethanol and water | Reaction mixture initially syrupy, then solidifies and liquefies upon hydroxylamine addition |

| Reaction Time | Addition over 1 hour + 30 min stirring + reflux for 30 min | Reflux at 85–90 °C post-addition to complete reaction |

| Yield | ~85% crude yield | Purification required for pure product |

Purification of Ethyl-5-methylisoxazole-4-carboxylate

The crude product is purified by extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and removal of solvent under reduced pressure to yield a yellowish oil with high purity.

Hydrolysis to 5-methylisoxazole-4-carboxylic Acid

Hydrolysis of the ester to the corresponding acid is achieved using strong acids such as sulfuric acid or hydrochloric acid under reflux conditions. Typical conditions include:

| Acid Type | Concentration | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfuric acid | 20–60% aqueous | 85 °C | 4–16 hours | 60–99.9 | Continuous ethanol distillation during reaction |

| Hydrochloric acid | 10 M | Reflux | 3 hours | ~65 | Product crystallizes on cooling |

Crystallization from solvents such as toluene or ethanol improves purity, yielding white or off-white solids with melting points around 134–148 °C.

Conversion to Acid Chloride and Subsequent Amidation

The acid is converted to the acid chloride using thionyl chloride, followed by reaction with trifluoromethyl-substituted aniline and an amine base at 0–50 °C to form the trifluoromethyl-substituted amide derivative, which is closely related to Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate derivatives.

Summary Table of Key Reaction Conditions and Yields

| Step | Reactants / Reagents | Conditions | Yield (%) | Product Purity / Notes |

|---|---|---|---|---|

| Formation of ethyl ethoxymethyleneacetoacetate | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 100–110 °C, distillation | Not specified | Intermediate for cyclization |

| Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Intermediate, hydroxylamine sulfate, sodium acetate | −5 °C to reflux (85–90 °C) | ~85% crude | Yellow oil after purification |

| Hydrolysis to 5-methylisoxazole-4-carboxylic acid | Ethyl ester, sulfuric acid or HCl | Reflux 3–16 h, 85 °C or reflux | 60–99.9 | Crystallized white solid, mp 134–148 °C |

| Acid chloride formation | Acid, thionyl chloride | 0–50 °C | Not specified | Intermediate for amidation |

| Amidation with trifluoromethyl aniline | Acid chloride, trifluoromethyl aniline, base | 0–50 °C | Not specified | Final trifluoromethyl amide product |

Research Findings and Notes

The preparation method involving ethyl ethoxymethyleneacetoacetate and hydroxylamine sulfate is preferred for its high yield and selectivity, minimizing by-products and isomeric impurities.

Hydrolysis under sulfuric acid conditions with continuous distillation of ethanol improves conversion efficiency and product purity.

Low temperature control during cyclization is critical to avoid side reactions and improve yield and purity.

The trifluoromethyl group introduction is typically performed at the amide formation stage via reaction with trifluoromethyl-substituted aniline derivatives, ensuring the fluorinated moiety is incorporated with high regioselectivity.

Chemical Reactions Analysis

Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Cycloaddition Reactions: It can also participate in cycloaddition reactions, forming various heterocyclic compounds.

Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and various nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted oxazole derivatives .

Scientific Research Applications

Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its ability to form various bioactive molecules.

Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds.

Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific bioactive molecule it forms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Variations

(a) Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate (CAS: 1520255-28-0)

- Structure : The trifluoromethyl group is at position 4, and the ester is at position 4.

- Properties : The positional swap of substituents alters electronic distribution, reducing steric hindrance near the ester group compared to the target compound. This may enhance reactivity in nucleophilic substitution reactions .

- Applications : Used in the synthesis of kinase inhibitors and agrochemical intermediates .

(b) Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

- Structure : A bromophenyl group replaces the trifluoromethyl group at position 5.

- Properties : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in creating biaryl structures. However, the absence of the -CF₃ group reduces electronegativity and metabolic stability .

- Applications : Intermediate in synthesizing fluorescent probes and polymer additives .

(c) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Functional Group Modifications

(a) Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS: 391248-24-1)

- Structure : Hydroxyphenyl group at position 5.

- Properties: The phenolic -OH group introduces acidity (pKa ~10) and enables conjugation with biomolecules. This contrasts with the non-polar -CF₃ group in the target compound, which prioritizes membrane permeability .

- Applications : Fluorescent dye intermediates and metal-ion sensors .

(b) Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

- Structure : Chlorine at position 2 and -CF₃ at position 4.

- Properties : The electron-withdrawing chlorine enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution. This compound is more reactive than the target molecule but less stable under basic conditions .

- Applications : Building block for antiviral agents .

Comparative Data Table

Research Findings and Trends

- Synthetic Flexibility : Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate serves as a versatile intermediate. Its trifluoromethyl group can be further functionalized via radical or transition metal-catalyzed reactions, unlike bromophenyl or methyl analogs .

- Biological Relevance : Compounds with -CF₃ groups exhibit superior bioavailability compared to hydroxyl- or bromo-substituted analogs, as demonstrated in topoisomerase inhibitor studies .

- Thermal Stability : Oxazole derivatives generally outperform isoxazoles in thermal stability due to greater aromaticity, making them preferable in high-temperature industrial processes .

Biological Activity

Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate features an oxazole ring, a trifluoromethyl group, and a carboxylate moiety. The trifluoromethyl group enhances lipophilicity, which can improve cell permeability and bioavailability. The oxazole ring is often found in bioactive molecules, making this compound a candidate for further pharmacological exploration.

The biological activity of Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating its penetration through biological membranes. Additionally, the oxazole ring provides structural stability, while the carboxylate group may participate in hydrogen bonding with target proteins.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit bacterial growth, although specific data on its Minimum Inhibitory Concentration (MIC) values are still under investigation .

Antibiofilm Activity

The compound has also shown potential in combating biofilm formation, particularly against Gram-positive bacteria. In vitro studies have demonstrated that derivatives of similar structures can disrupt biofilm integrity, suggesting that Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate may possess similar properties .

Case Studies and Research Findings

A notable study involved the synthesis and biological evaluation of various oxazole derivatives, including Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate. The results indicated that these compounds could selectively induce cytotoxic effects in cancer cell lines through mechanisms involving apoptosis and ferroptosis. The presence of the trifluoromethyl group was found to enhance the potency of these compounds significantly .

Table of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial effects against various pathogens |

| Antibiofilm | Disrupts biofilm formation in Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis and ferroptosis in cancer cell lines |

| Enzyme Interaction | Modulates activity of specific enzymes through binding interactions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer: The compound is typically synthesized via direct C-H functionalization of ethyl oxazole-4-carboxylate derivatives. A critical step involves using strong bases like Cs₂CO₃ or K₃PO₄ to promote electrophilic substitution at the C5 position, as demonstrated in deuterium-labeling experiments . For trifluoromethylation, halogen-exchange reactions or transition-metal-catalyzed coupling (e.g., Cu/Ag-mediated) are common. Reaction temperature (80–120°C) and solvent polarity (dioxane vs. toluene) significantly influence regioselectivity and yield .

Q. How can researchers characterize the structure and purity of Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate using spectroscopic and crystallographic methods?

- Methodological Answer:

- Spectroscopy: Use , , and NMR to confirm substitution patterns. The trifluoromethyl group appears as a quartet in NMR (~-60 ppm). LC-MS or HRMS validates molecular weight .

- Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) is ideal. SHELX programs (e.g., SHELXL) refine structures, leveraging high-resolution data to resolve electron density maps. Ensure crystals are grown via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane) .

Advanced Research Questions

Q. What mechanistic insights have been gained regarding the C-H functionalization in Ethyl oxazole-4-carboxylate derivatives, and how do solvent/base choices influence reaction pathways?

- Methodological Answer: Mechanistic studies using deuterated solvents (e.g., dioxane-d₈) reveal that electrophilic substitution dominates over cross-coupling pathways. Strong bases (e.g., DBU) deprotonate the acidic C5-H (pKa ~8–10), enabling electrophilic attack by aryl/trifluoromethyl electrophiles. Polar solvents stabilize charged intermediates, favoring C5 functionalization, while nonpolar solvents may shift selectivity to C2 . Contrasting outcomes in Cs₂CO₃ vs. K₃PO₄ systems suggest base size affects transition-state geometry .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity and regioselectivity in subsequent derivatization reactions?

- Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density at C4 and C5, making the oxazole ring less susceptible to electrophilic attack. However, it enhances stability toward oxidation. In SNAr reactions, C4-carboxylate acts as a leaving group, while C5-trifluoromethyl directs nucleophilic addition to C2. Computational studies (DFT) can map Fukui indices to predict reactivity .

Q. What strategies can resolve contradictions in reported reaction outcomes under varying catalytic systems?

- Methodological Answer:

- Control Experiments: Replicate reactions with rigorous exclusion of moisture/oxygen, as trace water can deactivate catalysts like Pd/Cu .

- Catalyst Screening: Test alternative ligands (e.g., Xantphos vs. BINAP) to stabilize metal centers in cross-coupling reactions.

- Kinetic Analysis: Use in-situ IR or Raman spectroscopy to monitor intermediate formation. For example, arylpalladium intermediates may form in Pd-catalyzed routes but not in electrophilic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.